molecular formula C22H25ClN2OS B143822 Zuclopenthixol CAS No. 53772-83-1

Zuclopenthixol

Cat. No.: B143822
CAS No.: 53772-83-1
M. Wt: 401.0 g/mol
InChI Key: WFPIAZLQTJBIFN-DVZOWYKESA-N
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Description

Zuclopenthixol, also known as zuclopentixol, is a medication primarily used to treat schizophrenia and other psychoses. It belongs to the class of typical antipsychotics and is chemically classified as a thioxanthene. This compound is the cis-isomer of clopenthixol and was introduced in 1978 . It functions as an antagonist at dopamine receptors, specifically D1 and D2 receptors, and also has high affinity for alpha1-adrenergic and 5-HT2 receptors .

Mechanism of Action

Target of Action

Zuclopenthixol, a thioxanthene-based neuroleptic, primarily targets D1 and D2 dopamine receptors , alpha1-adrenergic receptors , and 5-HT2 receptors . These receptors play crucial roles in various neurological and physiological processes, including mood regulation, reward, and motor control.

Mode of Action

This compound acts mainly by antagonism of D1 and D2 dopamine receptors . It also has high affinity for alpha1-adrenergic and 5-HT2 receptors . By blocking these receptors, this compound inhibits the overactivity of dopamine, which is often associated with psychotic disorders.

Pharmacokinetics

This compound has an oral bioavailability of 49% . It is extensively protein-bound (98%) and is metabolized in the liver, primarily by Cytochrome P450 2D6 and CYP3A4 . The elimination half-life is 20 hours for oral administration and 19 days for intramuscular injection . These pharmacokinetic properties influence the drug’s bioavailability and duration of action.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact its metabolism, particularly drugs that inhibit or induce Cytochrome P450 2D6 or CYP3A4 . Additionally, individual genetic variations in these metabolic enzymes can also influence the drug’s effectiveness and risk of side effects.

Biochemical Analysis

Biochemical Properties

Zuclopenthixol interacts with several biomolecules, including 5-hydroxytryptamine receptor 2A, D (1B) dopamine receptor, D (2) dopamine receptor, D (1A) dopamine receptor, and alpha-1A adrenergic receptor . It acts as an antagonist at these receptors, thereby influencing biochemical reactions within the body .

Cellular Effects

This compound’s antagonistic action on dopamine receptors influences various cellular processes. By blocking dopamine receptors, it can alter cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are complex and depend on the context of the cell’s environment and the presence of other signaling molecules.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its antagonistic action on D1 and D2 dopamine receptors . By binding to these receptors, it prevents dopamine from exerting its typical effects, leading to changes in downstream signaling pathways, potential enzyme inhibition or activation, and alterations in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . At lower doses, it has been observed to decrease offensive behaviors without impairing motor activity. At higher doses, its anti-aggressive action was accompanied by a marked increase in immobility .

Metabolic Pathways

This compound is metabolized mainly by sulphoxidation, side chain N-dealkylation, and glucuronic acid conjugation . The metabolites resulting from these metabolic pathways are devoid of pharmacological activity . It is known that this compound is metabolized by Cytochrome P450 2D6 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zuclopenthixol involves several steps, starting with the preparation of the thioxanthene core. The key steps include:

    Formation of the Thioxanthene Core: This involves the reaction of 2-chlorothioxanthone with an appropriate alkylating agent to form the thioxanthene structure.

    Introduction of the Piperazine Ring: The thioxanthene core is then reacted with a piperazine derivative to introduce the piperazine ring.

    Final Modifications:

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and solvent conditions during the synthesis. The final product is then purified using techniques such as recrystallization and chromatography to meet pharmacopeia standards .

Chemical Reactions Analysis

Zuclopenthixol undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxanthene core.

    Reduction: Reduction reactions can occur at the double bonds within the molecule.

    Substitution: Substitution reactions can occur at the chlorine atom or other reactive sites within the molecule.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of reduced thioxanthene derivatives .

Scientific Research Applications

Zuclopenthixol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Zuclopenthixol is similar to other thioxanthene-based neuroleptics, such as:

    Clopenthixol: The parent compound from which this compound is derived.

    Flupenthixol: Another thioxanthene derivative with similar antipsychotic properties.

    Chlorprothixene: A related compound with a similar mechanism of action.

Uniqueness: this compound is unique in its specific receptor binding profile and its ability to be formulated in different preparations, such as this compound decanoate for long-acting injections and this compound acetate for short-acting injections .

Properties

IUPAC Name

2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2OS/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26/h1-2,4-8,16,26H,3,9-15H2/b18-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPIAZLQTJBIFN-DVZOWYKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048233
Record name Zuclopenthixol
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Molecular Weight

401.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Zuclopenthixol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slight, 2.60e-03 g/L
Record name Zuclopenthixol
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Record name Zuclopenthixol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Zuclopenthixol is a typical antipsychotic neuroleptic drug of the thioxanthene class. It mainly acts by antagonism of D1 and D2 dopamine receptors. Zuclopenthixol also has high affinity for alpha1-adrenergic and 5-HT2 receptors. It has weaker histamine H1 receptor blocking activity, and even lower affinity for muscarinic cholinergic and alpha2-adrenergic receptors.
Record name Zuclopenthixol
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CAS No.

53772-83-1, 982-24-1
Record name Zuclopenthixol
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Record name Zuclopenthixol [INN:BAN]
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Record name Zuclopenthixol
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Record name Clopenthixol
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Record name Clopenthixol
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Record name Zuclopenthixol
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Record name ZUCLOPENTHIXOL
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Record name Zuclopenthixol
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

~50
Record name Zuclopenthixol
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URL https://www.drugbank.ca/drugs/DB01624
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

    A: Zuclopenthixol exerts its antipsychotic effects primarily through antagonism of dopamine receptors, specifically the D1 and D2 subtypes. [, , ] This action helps regulate dopamine activity in the brain, which is believed to be dysregulated in conditions like schizophrenia.

      A: While many antipsychotics primarily target D2 receptors, this compound exhibits mixed D1/D2 receptor antagonism. [] The clinical implications of this are not fully understood, but some research suggests it may contribute to a broader spectrum of action and potentially influence both positive and negative symptoms of schizophrenia.

      A: Yes, in addition to dopamine receptors, this compound also interacts with other neurotransmitter systems, including alpha-adrenergic receptors. This interaction may contribute to some of its side effects, such as sedation and potential cardiovascular effects. [, ]

      A: C22H25ClN2OS. []

      A: 416.97 g/mol. []

      A: While the provided research papers don't delve into detailed spectroscopic analysis, they do mention the use of High-Performance Liquid Chromatography (HPLC) for determining this compound concentrations in serum. [, ] This suggests the application of analytical techniques for its characterization and quantification.

      A: this compound exists in various formulations, including oral tablets, short-acting intramuscular injections (this compound acetate), and long-acting intramuscular injections (this compound decanoate). [, , ]

      A: A study involving healthy volunteers indicated that taking this compound with food increased its bioavailability, likely by reducing presystemic clearance, but did not affect the absorption rate. []

      A: this compound tablets are administered daily. The acetate formulation provides a short-acting effect (around 72 hours), while the decanoate formulation allows for administration every 2-4 weeks due to its prolonged release. [, , ]

      A: Research shows significant fluctuations in serum this compound levels after intramuscular injections of this compound decanoate, with a peak around day 3 and a decline towards day 14. [] This fluctuation pattern highlights the importance of dosage and administration frequency.

      A: Limited evidence from two older studies suggests this compound dihydrochloride might be more effective than placebo in alleviating schizophrenic symptoms, but the data is of low quality due to small sample sizes and potential bias. [] More robust studies are needed to confirm this finding.

        A: Several studies have investigated this compound against other antipsychotic medications. For instance, in one study, this compound dihydrochloride was not found to be superior to haloperidol in controlling acute psychotic symptoms. [] Another study found a trend towards a faster onset of action with this compound compared to a haloperidol/levomepromazine combination in elderly patients with agitation. []

        A: Yes, research suggests this compound might be beneficial in managing aggressive and disruptive behaviors in individuals with mental retardation. [, ] Studies indicated its efficacy in reducing aggressive outbursts and maintaining a lower rate of such behaviors over time.

        A: Yes, some studies compared the efficacy of this compound acetate to other antipsychotics for managing acute psychotic agitation. One study found that intramuscular olanzapine was more effective than this compound acetate in reducing the need for restraint, while haloperidol showed comparable effects to both. []

        A: this compound, like many typical antipsychotics, can cause extrapyramidal side effects (EPS), including tremors, muscle stiffness, and restlessness. [, , ] Sedation is also a common side effect, potentially due to its interaction with alpha-adrenergic receptors. [, ]

        A: While rare, there have been case reports of serious adverse effects associated with this compound, including neuroleptic malignant syndrome (NMS) and blood dyscrasias like neutropenia and thrombocytopenia. [, ] These reports underscore the importance of careful monitoring and appropriate dosing.

      A: Yes, this compound can interact with other medications, potentially leading to increased side effects or reduced efficacy. One case report highlighted a potential interaction between this compound and letrozole (an aromatase inhibitor used in breast cancer treatment), resulting in severe extrapyramidal symptoms. []

        A: Yes, research suggests that concurrent use of this compound with tricyclic antidepressants (TCAs) like perphenazine might lead to increased serum concentrations of TCAs. [] This potential for interaction highlights the importance of careful medication management and monitoring.

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